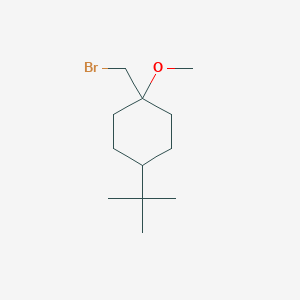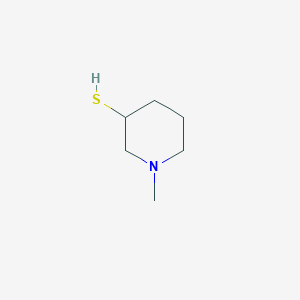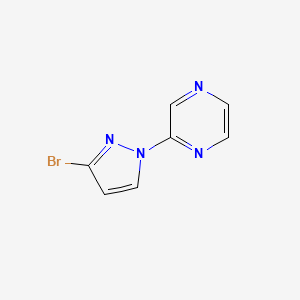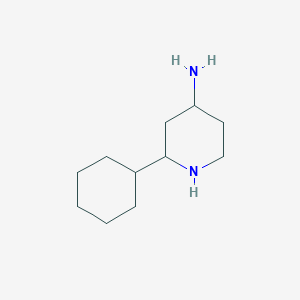
2-Cyclohexylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant building block in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound’s molecular formula is C11H22N2, and it has a molecular weight of 182.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . Another method involves the hydrogenation of N-cyclohexylpiperidin-4-one using a suitable catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpiperidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield different amine derivatives depending on the reducing agent used.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed:
Oxidation: N-cyclohexylpiperidin-4-one
Reduction: Various amine derivatives
Substitution: N-alkyl derivatives
Scientific Research Applications
2-Cyclohexylpiperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexylpiperidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of certain enzymes and receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with its targets, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyclohexylpiperidin-4-amine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which is a simpler structure with a wide range of applications in organic synthesis.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.
N-Cyclohexylpiperidine: Similar to this compound but lacks the amine group at the 4-position, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-cyclohexylpiperidin-4-amine |
InChI |
InChI=1S/C11H22N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h9-11,13H,1-8,12H2 |
InChI Key |
GJWBPFSNANHKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(CCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


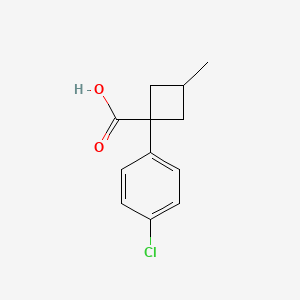
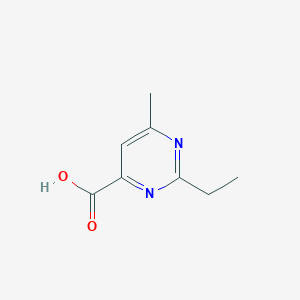
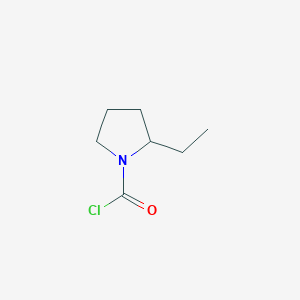
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)
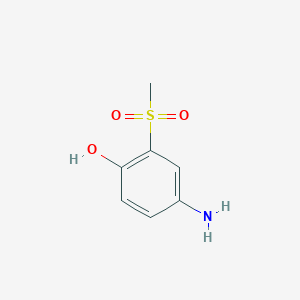
![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)

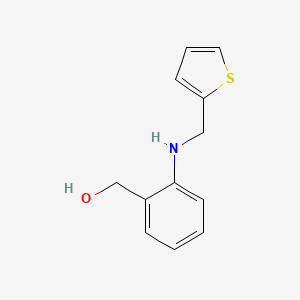
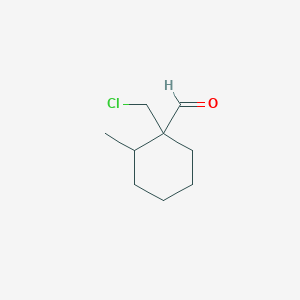
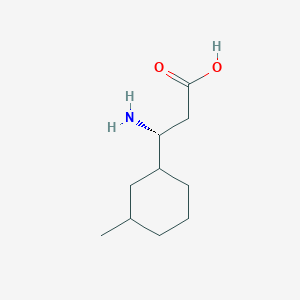
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)
